molecular formula C15H10Cl2N2O2 B2599310 (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 338400-41-2

(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal

Cat. No. B2599310
CAS RN: 338400-41-2
M. Wt: 321.16
InChI Key: WKSMVFBUIFIGGH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal, also known as 4-chloro-N'-(2-chlorophenyl)hydrazinecarboxamide, is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an attractive and versatile molecule for a variety of applications, including drug discovery and development, biochemistry, and molecular biology.

Scientific Research Applications

4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of protein kinases and proteases. It has also been used in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In addition, it has been used in the synthesis of various organic compounds, such as dyes and pigments.

Mechanism of Action

The exact mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide is not yet fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to the inhibition of their activity. It is also believed to interact with DNA and RNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, leading to the inhibition of various physiological processes. It has also been shown to interact with DNA and RNA, leading to the inhibition of gene expression. In addition, it has been shown to have an anti-inflammatory effect, and it has been shown to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has several advantages and limitations when used in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. It is also relatively safe to use, as it has low toxicity and is not highly reactive. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide. One potential direction is to investigate its potential applications in drug discovery and development. Another potential direction is to further investigate its mechanism of action and biochemical and physiological effects. A third potential direction is to explore its potential applications in biochemistry and molecular biology. Finally, further research could be done to explore its potential advantages and limitations for laboratory experiments.

Synthesis Methods

4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide can be synthesized by a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazine. This reaction is carried out in an acidic medium such as sulfuric acid at a temperature of 80-90°C. The second step involves the reaction of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazine with carbon disulfide to form (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide. This reaction is carried out in the presence of a base such as sodium hydroxide, at a temperature of 70-80°C.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIRQSLZINBFRP-CTRWYEAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.